

Cdk9-IN-11 PROTAC Linker Optimization Strategies: A Technical Support Center

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Compound of Interest

Compound Name: Cdk9-IN-11

Cat. No.: B12417045

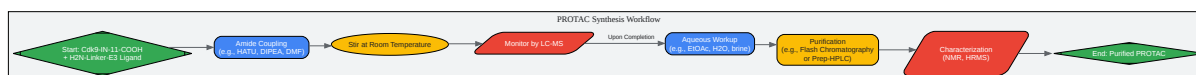
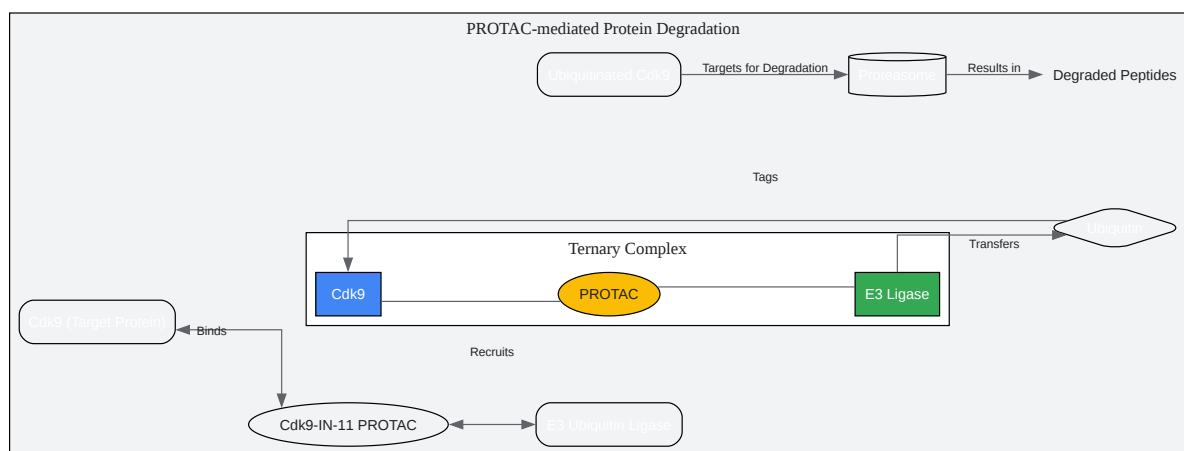
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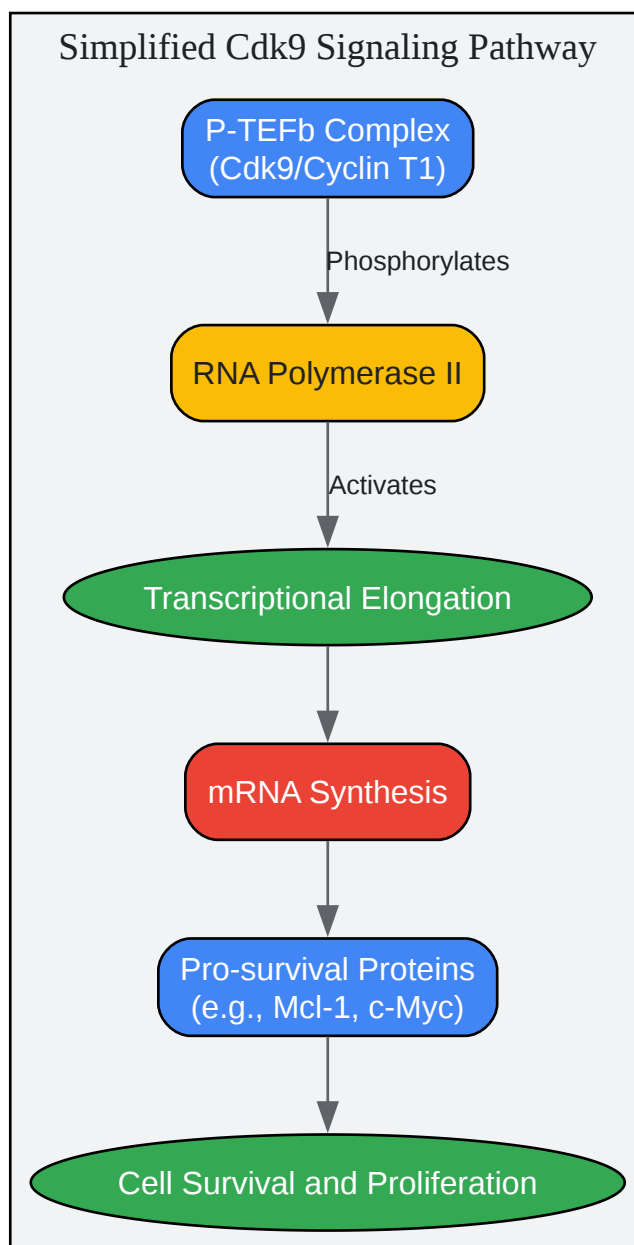
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the optimization of PROTAC linkers for Cdk9-IN-11.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for a **Cdk9-IN-11** PROTAC?

A1: A **Cdk9-IN-11** PROTAC is a heterobifunctional molecule designed to induce the degradation of Cyclin-dependent kinase 9 (Cdk9). It consists of three key components: a ligand that binds to Cdk9 (in this case, **Cdk9-IN-11**), a ligand that recruits an E3 ubiquitin ligase (e.g., pomalidomide for Cereblon [CRBN] or a VHL ligand), and a chemical linker connecting the two. By simultaneously binding to Cdk9 and the E3 ligase, the PROTAC forms a ternary complex, which leads to the ubiquitination of Cdk9 and its subsequent degradation by the proteasome.^[1]
^[2]





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References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
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